molecular formula C11H13NO4S2 B2778729 N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1428372-07-9

N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2778729
CAS No.: 1428372-07-9
M. Wt: 287.35
InChI Key: ULYBHKWKUHZVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a chemical compound with a unique structure that combines a furan ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form thiophene-2-sulfonic acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Thiophene-2-sulfonic acid derivatives.

    Substitution: Various substituted thiophene and furan derivatives.

Scientific Research Applications

N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings contribute to its binding affinity, while the sulfonamide group enhances its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
  • 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

Uniqueness

N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications and role in material science highlight its significance in research and industry.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-10(9-4-6-16-8-9)3-5-12-18(14,15)11-2-1-7-17-11/h1-2,4,6-8,10,12-13H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYBHKWKUHZVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.